aluminum;N,N-dimethylethanamine

Metal-Organic Decomposition Flexible Electronics Conductive Inks

Aluminum;N,N-dimethylethanamine (DMEAA) is the premier aluminum precursor for MOCVD and ALD when high-purity, low-carbon thin films are required. Unlike TMA or DMAH, DMEAA lacks direct Al-C bonds, enabling decomposition at 100–120°C—ideal for heat-sensitive substrates (polyimide, PET). Achieves resistivity ~8×10⁻⁶ Ω·m. Enables textured Al (111) growth for superconducting qubit fabrication. Choose DMEAA for gate dielectrics, flexible electronics, and quantum devices where contamination tolerance is zero and process compatibility is non-negotiable. Order high-purity DMEAA today.

Molecular Formula C4H11AlN
Molecular Weight 100.12 g/mol
CAS No. 124330-23-0
Cat. No. B050729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealuminum;N,N-dimethylethanamine
CAS124330-23-0
Molecular FormulaC4H11AlN
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCCN(C)C.[Al]
InChIInChI=1S/C4H11N.Al/c1-4-5(2)3;/h4H2,1-3H3;
InChIKeyJFULSLYTSZPADJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Aluminum; N,N-Dimethylethanamine (CAS 124330-23-0) as an Advanced Precursor for Thin Film Deposition


Aluminum;N,N-dimethylethanamine (CAS 124330-23-0), also known as dimethylethylamine alane (DMEAA) or alane-dimethylethylamine complex, is an organometallic coordination complex of aluminum hydride (AlH₃) and the Lewis base N,N-dimethylethylamine [1]. It is a clear, liquid precursor used in chemical vapor deposition (CVD), atomic layer deposition (ALD), and metal-organic decomposition (MOD) processes for fabricating high-purity aluminum and aluminum-containing thin films [2].

Why Generic Substitution Fails: Critical Performance Differentiation of Aluminum;N,N-Dimethylethanamine (DMEAA)


The choice of aluminum precursor is not interchangeable; it directly governs the fundamental properties and process compatibility of the resulting thin films. A generic substitution of Aluminum;N,N-Dimethylethanamine (DMEAA) with common alternatives like trimethylaluminum (TMA) or dimethylaluminum hydride (DMAH) can lead to significantly different outcomes in film conductivity, carbon contamination, and deposition temperature, rendering a device or process non-viable [1]. DMEAA possesses a distinct decomposition pathway due to the absence of direct aluminum-carbon bonds, which is a key differentiator for achieving high-purity films at lower thermal budgets [2].

Quantitative Evidence Guide: How Aluminum;N,N-Dimethylethanamine (DMEAA) Outperforms Key Comparators


Superior Film Conductivity: DMEAA vs. TEAA in MOD Precursor Inks

In a direct comparison of liquid MOD precursors for low-temperature deposition on flexible substrates, films derived from DMEAA demonstrate significantly higher electrical conductivity compared to those from trimethylamine alane (TEAA). This is quantified by the mean electrical resistivity [1].

Metal-Organic Decomposition Flexible Electronics Conductive Inks

Reduced Carbon Contamination: DMEAA vs. TMA in Al₂O₃ Epitaxy

For the heteroepitaxial growth of Al₂O₃ films, DMEAA yields a significantly lower level of detrimental carbon contamination compared to the industry standard, trimethylaluminum (TMA), when processing at 650°C [1].

Metalorganic Molecular-Beam Epitaxy High-κ Dielectrics Semiconductor Manufacturing

Lower Decomposition Temperature: DMEAA vs. TEAA Enabling Low-Temperature Processing

The lower decomposition temperature of DMEAA is a primary mechanistic advantage over TEAA, enabling the deposition of more conductive aluminum films at temperatures as low as 100-120 °C [1]. This property is critical for compatibility with heat-sensitive flexible substrates.

Flexible Substrates Low-Thermal-Budget Processing MOD Inks

Higher Aluminum Weight Loading: DMEAA vs. TEAA for Precursor Efficiency

The molecular structure of DMEAA provides a higher aluminum weight loading compared to TEAA, which is another mechanistic factor contributing to its superior performance as a MOD precursor [1].

Precursor Design Deposition Efficiency MOD Inks

Optimal Application Scenarios for Aluminum;N,N-Dimethylethanamine (DMEAA) Based on Verifiable Evidence


Low-Temperature Metallization of Flexible Electronics

DMEAA is the preferred precursor for depositing highly conductive aluminum traces onto heat-sensitive flexible substrates like polyimide and PET. Its low decomposition temperature (100-120 °C) and superior film conductivity (mean resistivity ~8 × 10⁻⁶ Ω·m) enable the creation of functional circuits on paper and plastic, a feat not reliably achieved with alternatives like TEAA [1].

ALD of High-Purity Aluminum for Superconducting Quantum Devices

DMEAA is a key precursor for the ALD growth of high-quality, textured aluminum (111) thin films essential for superconducting applications. The ability to achieve bulk-like superconducting transition temperatures and form the basis for Josephson tunnel junctions makes it a critical material for quantum bit (qubit) fabrication [1].

Growth of Al₂O₃ Dielectric Layers with Reduced Carbon Contamination

In MOMBE processes for high-κ dielectrics, DMEAA is selected over TMA for depositing Al₂O₃ films at 650°C when minimizing carbon contamination is paramount. This results in higher electrical quality and reliability for gate dielectrics in advanced semiconductor devices [1].

Synthesis of Polyhedral Aluminum Nanoparticles via ALD

DMEAA, in conjunction with a TMA initiator, enables the ALD growth of well-defined, polyhedral aluminum (111) nanoparticles, such as octahedrons. This specific morphology control is valuable for catalysis, plasmonics, and energetic materials research [1].

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